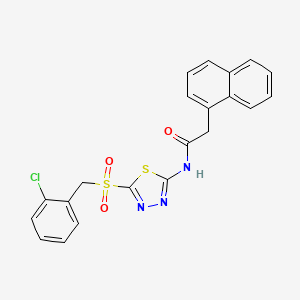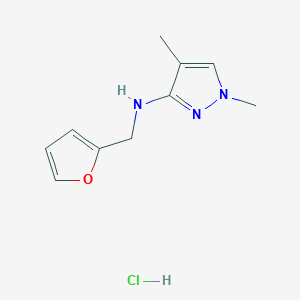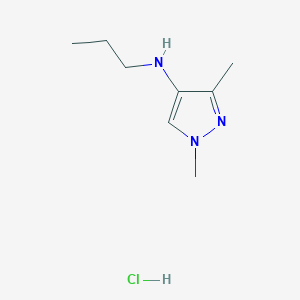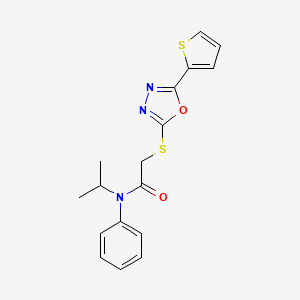
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine is an organic compound with the molecular formula C10H12ClFN. It is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine moiety, with a 2-chloro-6-fluorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
Cyclopropanation: The 2-chloro-6-fluorobenzaldehyde undergoes cyclopropanation to form the cyclopropyl derivative.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)methanamine
- 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethan-1-one
Uniqueness
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring and the cyclopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H13ClFN/c1-6(14)7-5-8(7)11-9(12)3-2-4-10(11)13/h2-4,6-8H,5,14H2,1H3 |
InChI Key |
CZKQSLLXAYNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12217472.png)
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12217474.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B12217475.png)

![N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12217484.png)

![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12217505.png)
![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole](/img/structure/B12217510.png)

![4-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217518.png)
![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol](/img/structure/B12217526.png)
![[6-Chloro-2-(phenylmethylthio)pyrimidin-4-yl]dimethylamine](/img/structure/B12217527.png)

